N-({1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide
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Overview
Description
N-({1-[2-(2,3-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide is a complex organic compound that features a combination of benzodiazole, furan, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[2-(2,3-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group is introduced via nucleophilic substitution reactions, where the benzodiazole core reacts with 2-(2,3-dimethylphenoxy)ethyl halides in the presence of a base.
Coupling with Furan-2-Carboxamide: The final step involves coupling the intermediate with furan-2-carboxamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a more saturated form.
Substitution: The phenoxy and benzodiazole groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, acids, and bases are employed under various conditions to facilitate substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Saturated benzodiazole derivatives.
Substitution: Various substituted phenoxy and benzodiazole derivatives.
Scientific Research Applications
N-({1-[2-(2,3-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent, particularly targeting the epidermal growth factor receptor (EGFR) in cancer cells.
Antimicrobial Activity: The compound has shown promise in antimicrobial studies, potentially serving as a lead compound for developing new antibiotics.
Biological Studies: Its unique structure makes it a valuable tool for studying various biological pathways and interactions, particularly those involving benzodiazole and furan moieties.
Mechanism of Action
The mechanism of action of N-({1-[2-(2,3-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets the epidermal growth factor receptor (EGFR), inhibiting its activity and thereby impeding cancer cell proliferation.
Pathways Involved: By inhibiting EGFR, the compound disrupts downstream signaling pathways such as the PI3K/AKT and MAPK pathways, which are crucial for cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also features a furan and indole moiety and is studied for its anticancer properties.
2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazole: Another compound with a benzodiazole core, known for its antimicrobial activity.
Uniqueness
N-({1-[2-(2,3-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide stands out due to its unique combination of benzodiazole, furan, and phenoxy groups, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H23N3O3 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[[1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H23N3O3/c1-16-7-5-10-20(17(16)2)29-14-12-26-19-9-4-3-8-18(19)25-22(26)15-24-23(27)21-11-6-13-28-21/h3-11,13H,12,14-15H2,1-2H3,(H,24,27) |
InChI Key |
PMQDZHNFHKUVJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4)C |
Origin of Product |
United States |
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